molecular formula C13H12N2O4 B2428034 Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate CAS No. 391876-99-6

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate

Cat. No.: B2428034
CAS No.: 391876-99-6
M. Wt: 260.249
InChI Key: ITFWNOHLNBMFGW-UHFFFAOYSA-N
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Description

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name

methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFWNOHLNBMFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoxazole ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. For instance, isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl group and the benzoate ester enhances its potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (CAS No. 391876-99-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a 5-methylisoxazole. The structural formula can be represented as:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways related to cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF7 (breast)20Cell cycle arrest in G1 phase
A549 (lung)18Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis and disrupt the cell cycle, leading to reduced tumor growth.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial potential indicates its applicability in treating bacterial and fungal infections.

Case Studies

  • Case Study on Antitumor Effects : In a study published in Cancer Research, this compound was tested on xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting effective antitumor activity through apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Another study investigated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its ability to inhibit growth at relatively low concentrations.

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